molecular formula C13H5Br5N2O3 B15018840 2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol

2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol

Cat. No.: B15018840
M. Wt: 636.7 g/mol
InChI Key: AIYBJTGDAPZAKV-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol typically involves multi-step organic reactions. One common method includes the bromination of phenolic compounds followed by nitration and subsequent imine formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems helps in controlling the reaction parameters precisely, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and nitrophenyl group play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-[(2,4,6-tribromo-3-nitrophenyl)imino]methyl]phenol is unique due to its combination of multiple bromine atoms and a nitrophenyl imine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H5Br5N2O3

Molecular Weight

636.7 g/mol

IUPAC Name

2,4-dibromo-6-[(2,4,6-tribromo-3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H5Br5N2O3/c14-6-1-5(13(21)9(17)2-6)4-19-11-7(15)3-8(16)12(10(11)18)20(22)23/h1-4,21H

InChI Key

AIYBJTGDAPZAKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=NC2=C(C(=C(C=C2Br)Br)[N+](=O)[O-])Br)O)Br)Br

Origin of Product

United States

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